10,10-Difluoro-2-(pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane
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Overview
Description
10,10-Difluoro-2-(pyrimidin-2-yl)-2,7-diazaspiro[45]decane is a synthetic compound characterized by its unique spirocyclic structure, which includes a pyrimidine ring and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-Difluoro-2-(pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane can be achieved through a copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction involves a tandem radical addition and dearomatizing cyclization process . The reaction conditions typically include the use of a copper catalyst, such as copper(I) bromide, and a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
10,10-Difluoro-2-(pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Typical nucleophiles include fluoride ions, hydrofluoric acid, and tetrabutylammonium fluoride.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized spirocyclic compounds.
Scientific Research Applications
10,10-Difluoro-2-(pyrimidin-2-yl)-2,7-diazaspiro[4
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: Its fluorinated structure can impart desirable properties, such as increased stability and resistance to degradation, making it useful in the development of advanced materials.
Biological Studies: The compound can be used to study the effects of fluorinated spirocyclic structures on biological systems, potentially leading to new insights in biochemistry and pharmacology.
Mechanism of Action
The mechanism by which 10,10-Difluoro-2-(pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its fluorinated and spirocyclic moieties. These interactions can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: This compound has a similar spirocyclic structure but includes an oxygen atom instead of fluorine.
Buspirone: An azaspiro compound with a pyrimidine ring, used as an anxiolytic drug.
Uniqueness
10,10-Difluoro-2-(pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
6,6-difluoro-2-pyrimidin-2-yl-2,9-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N4/c13-12(14)2-6-15-8-11(12)3-7-18(9-11)10-16-4-1-5-17-10/h1,4-5,15H,2-3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMKBMJSKJFASG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2(C1(F)F)CCN(C2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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